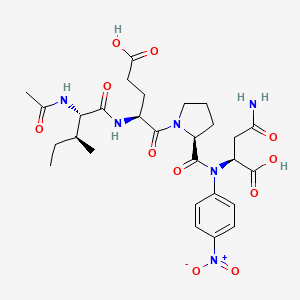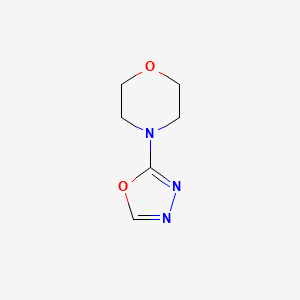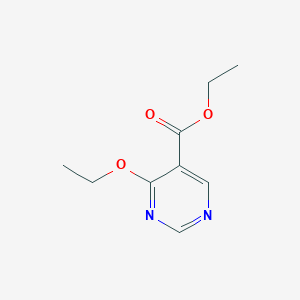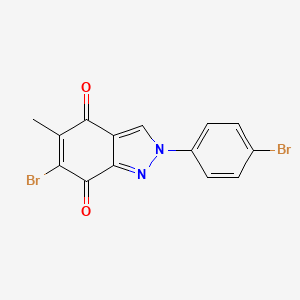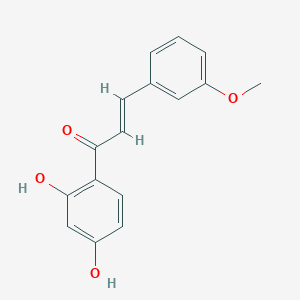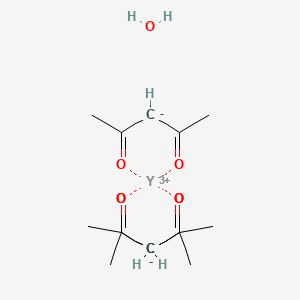
Tris(acetylacetonato)yttriumhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(acetylacetonato)yttriumhydrate is a coordination compound where yttrium is bonded to three acetylacetonate ligands and water molecules. This compound is part of the broader class of metal acetylacetonates, which are known for their stability and versatility in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetylacetonato)yttriumhydrate typically involves the reaction of yttrium salts (such as yttrium chloride) with acetylacetone in the presence of a base. The reaction is usually carried out in an organic solvent like ethanol or methanol. The general reaction can be represented as: [ \text{YCl}_3 + 3 \text{C}_5\text{H}_8\text{O}_2 + \text{Base} \rightarrow \text{Y(C}_5\text{H}_7\text{O}_2)_3 + \text{By-products} ]
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the yttrium center may change its oxidation state.
Reduction: The compound can also participate in reduction reactions, often facilitated by reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the acetylacetonate ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand exchange can be facilitated by using other chelating agents or by changing the solvent environment.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield yttrium oxides, while substitution reactions can produce a variety of yttrium complexes with different ligands.
Scientific Research Applications
Tris(acetylacetonato)yttriumhydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of yttrium-containing materials and as a catalyst in various organic reactions.
Biology: The compound is explored for its potential in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing into its use in targeted drug delivery systems and as a component in radiotherapy for cancer treatment.
Industry: It is utilized in the production of advanced materials, including ceramics and phosphors for display technologies.
Mechanism of Action
The mechanism by which Tris(acetylacetonato)yttriumhydrate exerts its effects is largely dependent on its ability to coordinate with other molecules. The acetylacetonate ligands provide a stable environment for the yttrium center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include coordination with other metal ions, interaction with organic substrates, and participation in catalytic cycles.
Comparison with Similar Compounds
- Tris(acetylacetonato)aluminum
- Tris(acetylacetonato)iron
- Tris(acetylacetonato)manganese
Comparison: Tris(acetylacetonato)yttriumhydrate is unique due to the specific properties of yttrium, such as its larger ionic radius and different electronic configuration compared to other metals like aluminum, iron, and manganese. These differences result in distinct reactivity patterns and applications. For instance, yttrium complexes are often more stable and can be used in high-temperature applications, whereas iron and manganese complexes may be more reactive and suitable for catalytic processes.
Properties
Molecular Formula |
C15H23O7Y |
|---|---|
Molecular Weight |
404.24 g/mol |
IUPAC Name |
pentane-2,4-dione;yttrium(3+);hydrate |
InChI |
InChI=1S/3C5H7O2.H2O.Y/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;1H2;/q3*-1;;+3 |
InChI Key |
AAZLWXPKXYEVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


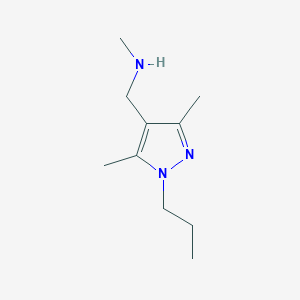
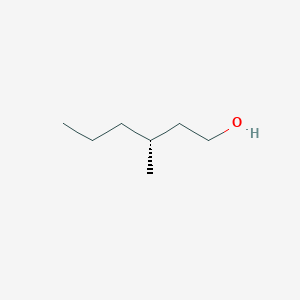
![6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13108210.png)
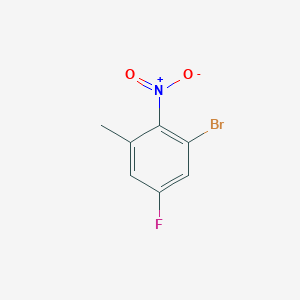
![4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine](/img/structure/B13108229.png)
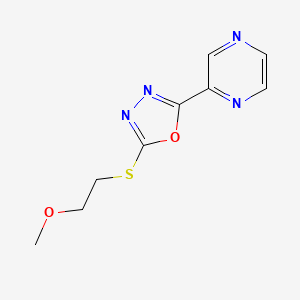
![3-[Bis(tert-butoxycarbonyl)amino]-5-(bromomethyl)pyridine](/img/structure/B13108239.png)
